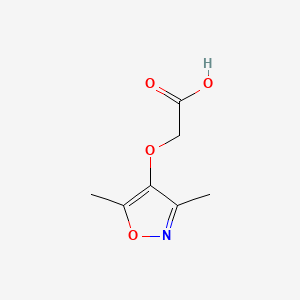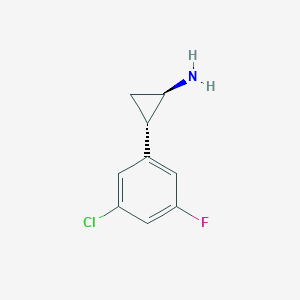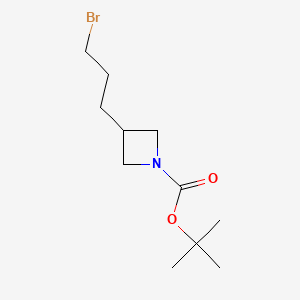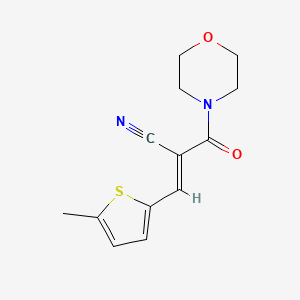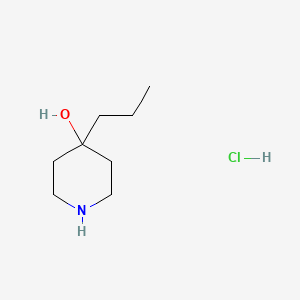![molecular formula C15H12O B13579261 1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one CAS No. 62956-16-5](/img/structure/B13579261.png)
1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction is carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of 1-(2-Phenylphenyl)prop-2-en-1-one follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
1-(2-Phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as tyrosinase, which plays a role in melanin synthesis . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-(2-Phenylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-Phenylprop-2-en-1-one: Similar structure but lacks the additional phenyl ring, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)prop-2-en-1-one: Contains a fluorine substituent, which can enhance its biological activity and stability.
1-(3-Bromophenyl)prop-2-en-1-one:
Conclusion
1-(2-Phenylphenyl)prop-2-en-1-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other therapeutic applications.
Properties
CAS No. |
62956-16-5 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(2-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2 |
InChI Key |
AGVOELAKCPSYJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


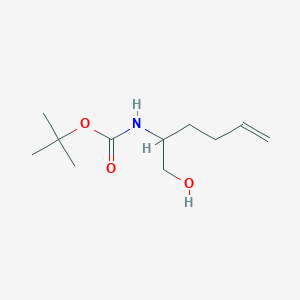


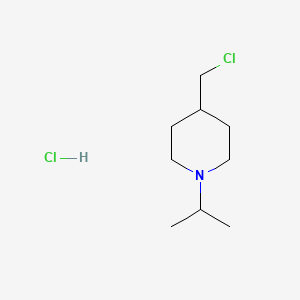
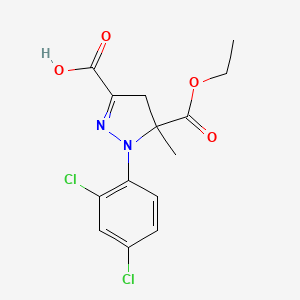
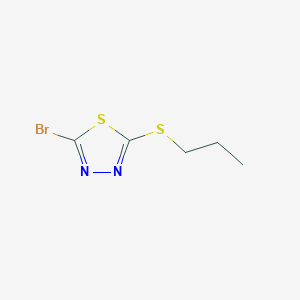
![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
